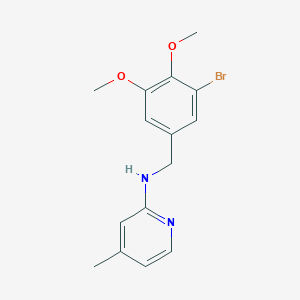

N-(3-Bromo-4,5-dimethoxybenzyl)-4-methylpyridin-2-amine

Description

Properties

Molecular Formula |

C15H17BrN2O2 |

|---|---|

Molecular Weight |

337.21 g/mol |

IUPAC Name |

N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-4-methylpyridin-2-amine |

InChI |

InChI=1S/C15H17BrN2O2/c1-10-4-5-17-14(6-10)18-9-11-7-12(16)15(20-3)13(8-11)19-2/h4-8H,9H2,1-3H3,(H,17,18) |

InChI Key |

FOITWSCBQKPPPO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1)NCC2=CC(=C(C(=C2)Br)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromo-4,5-dimethoxybenzyl)-4-methylpyridin-2-amine typically involves multiple steps, starting with the bromination of a suitable precursor. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper. The final step usually involves the coupling of the brominated intermediate with 4-methylpyridin-2-amine under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and quality control are crucial to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromo-4,5-dimethoxybenzyl)-4-methylpyridin-2-amine can undergo various types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.

Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding ketones or aldehydes.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-Bromo-4,5-dimethoxybenzyl)-4-methylpyridin-2-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Bromo-4,5-dimethoxybenzyl)-4-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The table below summarizes key structural and functional differences between N-(3-Bromo-4,5-dimethoxybenzyl)-4-methylpyridin-2-amine and related compounds:

Key Comparisons

2.2.1. STX3451 ()

- Structural Differences: STX3451 replaces the pyridinamine group with a sulfamoyloxy-tetrahydroisoquinoline core.

- Functional Implications: The sulfamate group in STX3451 enhances metabolic stability and enables dual mechanisms of action: tubulin disruption and estrogen receptor modulation.

2.2.2. N-(3-bromo-4-methoxybenzyl)-N-(2,4-dimethoxybenzyl)amine ()

- Structural Differences : This compound features a bis-benzylamine structure with methoxy groups at 2,4- and 3-bromo-4-methoxy positions.

- Functional Implications : The lack of a heteroaromatic ring (e.g., pyridine) likely reduces polar interactions with biological targets compared to the target compound. The additional methoxy group in the target compound (4,5-diOCH3 vs. 4-OCH3) may enhance electron-donating effects, improving binding affinity to hydrophobic pockets .

2.2.3. N-(2-Bromo-4,5-dimethoxybenzyl)-3-pentanamine ()

- Structural Differences : The bromine substituent is ortho (2-position) rather than meta (3-position), and the amine group is aliphatic (pentanamine).

- Functional Implications : The ortho-bromo substitution may introduce steric hindrance, reducing binding efficiency to planar targets (e.g., DNA or enzyme active sites). The aliphatic chain in this compound could increase lipophilicity, favoring blood-brain barrier penetration compared to the pyridinamine group .

Pharmacological and Mechanistic Insights

Biological Activity

N-(3-Bromo-4,5-dimethoxybenzyl)-4-methylpyridin-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and various biological effects, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a unique combination of a bromine atom and methoxy groups on a benzyl moiety, along with a pyridin-2-amine fragment. Its molecular formula is , with a molecular weight of approximately 305.19 g/mol. The presence of the bromine atom enhances its reactivity, while the methoxy groups provide electron-donating properties that can stabilize intermediates during chemical transformations.

Synthesis

The synthesis of this compound can be achieved through several methods, often involving the reaction of 5-bromopyridin-2-amine with 3,4-dimethoxybenzaldehyde in the presence of reducing agents such as sodium cyanoborohydride. This method not only yields high purity but also maintains structural integrity essential for biological activity .

Anticancer Properties

Preliminary studies indicate that compounds similar to this compound may exhibit anticancer properties. For instance, related compounds have shown efficacy against non-small cell lung cancer (NSCLC) cell lines by inhibiting fibroblast growth factor receptor 1 (FGFR1). The compound C9, which shares structural similarities, demonstrated IC50 values ranging from 1.25 to 2.31 µM across multiple NSCLC lines . This suggests that this compound could potentially inhibit similar pathways.

Enzyme Inhibition

Molecular docking studies have suggested that this compound can interact with specific biological targets such as enzymes and receptors. The binding interactions are characterized by hydrogen bonds and hydrophobic interactions, which are crucial for its biological efficacy. For example, it may inhibit enzymes involved in cancer progression or other diseases by modulating their activity through competitive inhibition.

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Bromo-3,4-dimethylpyridin-2-amine | Pyridine ring with bromine and methyl groups | Primarily studied for its role in organic synthesis |

| 1-(6-Iodo-4-methylpyridin-3-yl)propan-1-one | Iodine substitution on pyridine | Used in biological assays due to its reactivity |

| N-(4-Methoxybenzyl)-4-methylpyridin-2-amine | Methoxy group on benzyl moiety | Lacks bromination but retains similar pharmacophore |

This table illustrates that while this compound shares some structural characteristics with other compounds, its unique combination of functional groups may enhance its therapeutic potential.

Case Studies and Research Findings

Research has shown that derivatives of this compound exhibit various biological activities:

- Antitumor Activity : Compounds related to this structure have been tested against different cancer cell lines with promising results.

- Enzyme Inhibition : Studies have highlighted its potential as an inhibitor for various enzymes linked to disease pathways.

- Molecular Docking : Computational studies indicate favorable interactions with target proteins, suggesting mechanisms for its biological effects.

Q & A

Q. What are the recommended synthetic routes for preparing N-(3-Bromo-4,5-dimethoxybenzyl)-4-methylpyridin-2-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves reductive amination between 4-methylpyridin-2-amine and 3-bromo-4,5-dimethoxybenzaldehyde. A common protocol uses sodium cyanoborohydride (NaBH3CN) in methanol under reflux (3–5 hours) . Optimization includes:

- Solvent selection : Methanol or ethanol for polar intermediates.

- Catalyst : NaBH3CN ensures selective reduction of the imine intermediate.

- Temperature : Reflux (~65°C) balances reaction rate and side-product minimization.

Yield improvements (70–85%) are achieved by slow addition of the aldehyde to the amine to prevent dimerization.

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirmation?

Methodological Answer: Key techniques include:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 2.3–2.5 ppm (4-methyl group), δ 3.8–4.0 ppm (dimethoxy groups), and δ 7.0–8.5 ppm (aromatic protons).

- ¹³C NMR : Assignments for the brominated benzyl (C-Br at ~110 ppm) and pyridine carbons (C=N at ~150 ppm).

- Mass Spectrometry (MS) : Molecular ion peak [M+H]+ at m/z ~377 (C16H18BrN2O2+) confirms molecular weight.

- X-ray Crystallography : Resolves intermolecular N–H···N hydrogen bonds and π-π stacking between aromatic rings .

Advanced Research Questions

Q. What intermolecular interactions stabilize the crystal structure, and how do they influence physicochemical properties?

Methodological Answer: Single-crystal X-ray diffraction reveals:

- Hydrogen bonding : N–H···N interactions (2.50 Å) form centrosymmetric dimers, enhancing thermal stability .

- π-π stacking : Benzyl and pyridine rings align with a centroid distance of 3.8 Å, affecting solubility and melting point.

Implications : These interactions guide co-crystal design for improved bioavailability in drug development.

Q. How can computational methods (e.g., DFT) predict the compound’s electronic properties and reactivity?

Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) are used to:

- Electrostatic potential maps : Identify nucleophilic sites (e.g., pyridine N) and electrophilic regions (bromine-substituted benzyl).

- HOMO-LUMO gaps : A calculated gap of ~4.2 eV suggests moderate reactivity, suitable for further functionalization .

Validation : Compare computed IR spectra with experimental data to refine parameters.

Q. What strategies address contradictory data in biological activity assays (e.g., receptor selectivity vs. off-target effects)?

Methodological Answer: For receptor-binding studies:

- Competitive binding assays : Use radiolabeled ligands (e.g., [³H]-ANT) to measure Ki values.

- Selectivity profiling : Test against related receptors (e.g., adenosine A1, A2A, A3) at concentrations >10× Ki to rule out cross-reactivity .

- Data normalization : Control for batch-to-batch variability in compound purity via HPLC (>95% purity threshold).

Q. How is the compound’s metabolic stability assessed in preclinical models, and what modifications improve pharmacokinetics?

Methodological Answer:

- In vitro microsomal assays : Incubate with liver microsomes (human/rat) to measure half-life (t1/2) and intrinsic clearance (Clint).

- Metabolite ID : LC-MS/MS identifies primary oxidative pathways (e.g., O-demethylation at 4,5-dimethoxy groups).

- Structural tweaks : Replace labile methoxy groups with electron-withdrawing substituents (e.g., CF3) to slow metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.